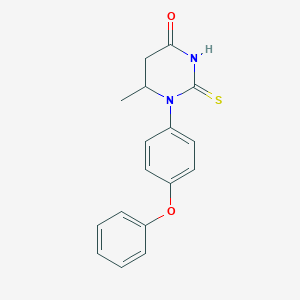
6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione, also known as AFA, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. AFA is a pyrimidine derivative and has been found to exhibit a range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. In
作用機序
The mechanism of action of 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione is not fully understood, but studies have shown that it inhibits the replication of viruses by interfering with viral RNA synthesis. 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, thereby reducing inflammation.
Biochemical and Physiological Effects:
6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione inhibits the activity of the viral RNA polymerase, thereby blocking the replication of viruses. 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione has also been found to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in pyrimidine synthesis, thereby inhibiting the growth of cancer cells. Additionally, 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione has been found to reduce the production of reactive oxygen species, which are involved in inflammation and oxidative stress.
実験室実験の利点と制限
One of the advantages of using 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various diseases and conditions. Additionally, 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione has been found to exhibit low toxicity in vitro and in vivo, making it a potentially safe candidate for drug development. However, one of the limitations of using 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione. One potential direction is the development of 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione-based drugs for the treatment of viral infections, cancer, and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione and its potential targets in various diseases. Furthermore, the development of more efficient synthesis methods for 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione could potentially increase its yield and make it more accessible for research purposes.
合成法
The synthesis of 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione involves the reaction between 1-adamantylamine and 3-fluorobenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is then treated with thiourea to yield 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione. The yield of 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione obtained through this method is around 50%.
科学的研究の応用
6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione has been the subject of extensive scientific research due to its potential applications in medicine. Studies have shown that 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione exhibits antiviral activity against a range of viruses, including the influenza virus, hepatitis B virus, and human immunodeficiency virus (HIV). 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione has also been found to exhibit anticancer properties, with studies showing that it inhibits the growth of cancer cells in vitro and in vivo. Additionally, 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
分子式 |
C20H23FN2S |
|---|---|
分子量 |
342.5 g/mol |
IUPAC名 |
6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C20H23FN2S/c21-16-3-1-2-15(7-16)17-8-18(23-19(24)22-17)20-9-12-4-13(10-20)6-14(5-12)11-20/h1-3,7-8,12-14,17H,4-6,9-11H2,(H2,22,23,24) |
InChIキー |
YTKAXGVWCAXASR-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(NC(=S)N4)C5=CC(=CC=C5)F |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(NC(=S)N4)C5=CC(=CC=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-Chlorophenyl)-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282558.png)
![2-methoxy-4-(6-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazin-3-yl)phenol](/img/structure/B282559.png)
![1-(4-chlorophenyl)-4-(1H-naphtho[2,3-d]imidazol-2-yl)-2-pyrrolidinone](/img/structure/B282561.png)

![2-{[1-allyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B282566.png)
![2-{[1-allyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B282567.png)
![2-({1-allyl-4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B282568.png)
![2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B282570.png)
![2-{[4-(4-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B282574.png)
![N-(4-chlorophenyl)-2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282576.png)
![N-(cyclohexylmethyl)-2-{[1-ethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282578.png)
![2-{[4-(3,4-dimethoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B282580.png)
![2-{[4-(3,4-dimethoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide](/img/structure/B282581.png)
![2-{[1-allyl-4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B282582.png)